molecular formula C8H3BrClF3O B14767390 1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone

1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B14767390
M. Wt: 287.46 g/mol
InChI Key: XNGNHGJDHXUXSD-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a difluoroethanone group

Preparation Methods

The synthesis of 1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone typically involves halogenation and fluorination reactions. One common method includes the following steps:

    Halogenation: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce bromine and chlorine atoms at specific positions on the ring.

    Fluorination: The difluoroethanone group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace halogens with hydroxyl, amino, or alkyl groups.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include sodium borohydride (for reduction), potassium permanganate (for oxidation), and palladium catalysts (for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s halogenated structure makes it a useful probe in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms and the difluoroethanone group can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

1-(2-Bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone can be compared with other halogenated ketones, such as:

    1-(2-Bromo-3-chloro-6-fluorophenyl)-2-ethylbutan-1-ol: This compound has a similar halogenated phenyl ring but differs in the presence of an ethylbutan-1-ol group instead of a difluoroethanone group.

    1-(2-Bromo-3-chloro-6-fluorophenyl)-2-methylbutan-1-ol: Similar to the previous compound but with a methylbutan-1-ol group.

The uniqueness of this compound lies in its difluoroethanone group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H3BrClF3O

Molecular Weight

287.46 g/mol

IUPAC Name

1-(2-bromo-3-chloro-6-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3BrClF3O/c9-6-3(10)1-2-4(11)5(6)7(14)8(12)13/h1-2,8H

InChI Key

XNGNHGJDHXUXSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)C(F)F)Br)Cl

Origin of Product

United States

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